Cas no 87319-80-0 (methyl (3R)-3-hydroxy-4,4-dimethylpentanoate)

Methyl (3R)-3-hydroxy-4,4-dimethylpentanoate is a chiral ester featuring a stereocenter at the 3-position, characterized by its hydroxyl and geminal dimethyl groups. The (3R)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and chiral intermediate applications. Its structure combines reactivity at the ester and hydroxyl functionalities, enabling selective transformations in fine chemical and pharmaceutical synthesis. The steric hindrance from the 4,4-dimethyl substitution enhances stability while allowing controlled reactivity. This compound is particularly useful in the preparation of bioactive molecules, where stereochemical precision is critical. Its well-defined properties facilitate reproducible results in research and industrial processes.
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate structure
87319-80-0 structure
Product name:methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
CAS No:87319-80-0
MF:C8H16O3
MW:160.210843086243
CID:4271891
PubChem ID:5325246

methyl (3R)-3-hydroxy-4,4-dimethylpentanoate Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 3-hydroxy-4,4-dimethyl-, methyl ester, (R)-
    • methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
    • 87319-80-0
    • EN300-1828594
    • Inchi: InChI=1S/C8H16O3/c1-8(2,3)6(9)5-7(10)11-4/h6,9H,5H2,1-4H3/t6-/m1/s1
    • InChI Key: PRKGPKOSRBEOHZ-ZCFIWIBFSA-N

Computed Properties

  • Exact Mass: 160.109944368Da
  • Monoisotopic Mass: 160.109944368Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.2

methyl (3R)-3-hydroxy-4,4-dimethylpentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1828594-1.0g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
1g
$1658.0 2023-06-01
Enamine
EN300-1828594-0.1g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
0.1g
$1459.0 2023-09-19
Enamine
EN300-1828594-10.0g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
10g
$7128.0 2023-06-01
Enamine
EN300-1828594-10g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
10g
$7128.0 2023-09-19
Enamine
EN300-1828594-0.25g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
0.25g
$1525.0 2023-09-19
Enamine
EN300-1828594-0.05g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
0.05g
$1393.0 2023-09-19
Enamine
EN300-1828594-5.0g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
5g
$4806.0 2023-06-01
Enamine
EN300-1828594-2.5g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
2.5g
$3249.0 2023-09-19
Enamine
EN300-1828594-1g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
1g
$1658.0 2023-09-19
Enamine
EN300-1828594-0.5g
methyl (3R)-3-hydroxy-4,4-dimethylpentanoate
87319-80-0
0.5g
$1591.0 2023-09-19

Additional information on methyl (3R)-3-hydroxy-4,4-dimethylpentanoate

Methyl (3R)-3-Hydroxy-4,4-Dimethylpentanoate: A Comprehensive Overview

Methyl (3R)-3-hydroxy-4,4-dimethylpentanoate, with the CAS number 87319-80-0, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for both academic research and industrial applications. The methyl group attached to the hydroxyl-containing carbon introduces specific reactivity and solubility properties, while the 4,4-dimethyl substituents contribute to the molecule's stability and stereochemical complexity.

Recent studies have highlighted the potential of methyl (3R)-3-hydroxy-4,4-dimethylpentanoate in various biochemical pathways. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds. The (3R) configuration is particularly important, as it influences the molecule's interaction with biological systems. This stereochemistry is crucial in determining the compound's pharmacokinetic properties and its potential as a drug candidate.

The synthesis of methyl (3R)-3-hydroxy-4,4-dimethylpentanoate has been optimized through advanced organic chemistry techniques. One notable approach involves the use of enzymatic resolutions to achieve high enantiomeric excess. This method not only enhances the purity of the product but also aligns with green chemistry principles by minimizing waste and reducing environmental impact. The enzymatic resolution technique has been widely adopted in pharmaceutical manufacturing due to its efficiency and scalability.

In terms of physical properties, methyl (3R)-3-hydroxy-4,4-dimethylpentanoate exhibits a melting point of approximately -5°C and a boiling point around 125°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The NMR spectroscopy has been instrumental in confirming the stereochemistry of the compound, providing critical insights into its molecular structure.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of methyl (3R)-3-hydroxy-4,4-dimethylpentanoate with unprecedented accuracy. Quantum mechanical calculations have revealed that the hydroxyl group plays a pivotal role in determining the molecule's electronic properties. These findings have implications for its use in catalytic processes and material science applications.

The biological activity of methyl (3R)-3-hydroxy-4,4-dimethylpentanoate has been extensively studied in vitro and in vivo models. Preclinical studies suggest that this compound exhibits potential anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key signaling pathways involved in cellular stress responses. The anti-inflammatory properties make it a promising candidate for therapeutic interventions in chronic inflammatory diseases.

In conclusion, methyl (3R)-3-hydroxy-4,4-dimethylpentanoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique stereochemistry, combined with its functional groups, positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing modern science.

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